molecular formula C11H12O2 B12763655 Indolarome CAS No. 2276-41-7

Indolarome

Cat. No.: B12763655
CAS No.: 2276-41-7
M. Wt: 176.21 g/mol
InChI Key: CZSXBBWOROMVEW-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Indolarome is synthesized through a Prins reaction, which involves the reaction of indene and formaldehyde in the presence of dilute sulfuric acid . This method is efficient and widely used in industrial production due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Indolarome undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Indolarome involves its interaction with various molecular targets. It is known to bind to specific receptors and enzymes, influencing biological pathways. For example, indole derivatives, including this compound, have been shown to interact with tubulin, affecting microtubule assembly and stability . This interaction can lead to various cellular effects, including cell cycle arrest and apoptosis.

Properties

CAS No.

2276-41-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(4aR,9bS)-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

InChI

InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2/t9-,11+/m1/s1

InChI Key

CZSXBBWOROMVEW-KOLCDFICSA-N

Isomeric SMILES

C1[C@@H]2COCO[C@@H]2C3=CC=CC=C31

Canonical SMILES

C1C2COCOC2C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.